molecular formula C16H13ClN2O B14380230 2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile CAS No. 89638-29-9

2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile

Cat. No.: B14380230
CAS No.: 89638-29-9
M. Wt: 284.74 g/mol
InChI Key: PLXNLIYOHXPLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of an amino group, a chlorobenzoyl group, and two methyl groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Acylation: Introduction of the chlorobenzoyl group through Friedel-Crafts acylation.

    Substitution: Introduction of the nitrile group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Nucleophilic substitution reactions involving the nitrile group.

    Acylation: Introduction of acyl groups to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution.

    Acylation: Reagents like acetyl chloride (CH3COCl) with aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields a nitro compound, while reduction of the nitro group yields an amino compound.

Scientific Research Applications

2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino and chlorobenzoyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The nitrile group may also participate in interactions with nucleophilic sites within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene: Shares the chlorobenzoyl group but differs in the core structure.

    2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene: Similar chlorobenzoyl group with different substituents.

Uniqueness

2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of amino, chlorobenzoyl, and nitrile groups makes it a versatile compound for various applications.

Properties

CAS No.

89638-29-9

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

2-amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile

InChI

InChI=1S/C16H13ClN2O/c1-9-7-12(15(19)13(8-18)10(9)2)16(20)11-5-3-4-6-14(11)17/h3-7H,19H2,1-2H3

InChI Key

PLXNLIYOHXPLQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C#N)N)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.